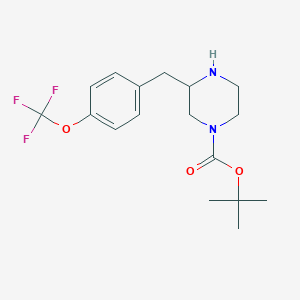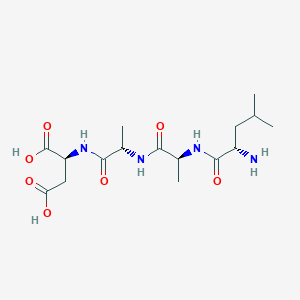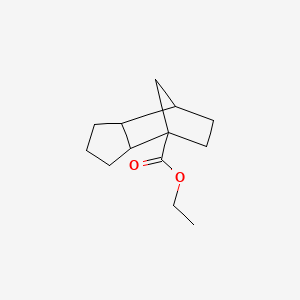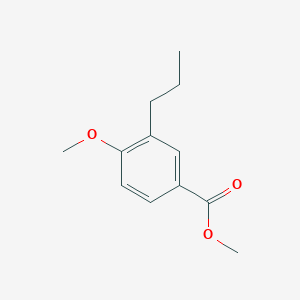
Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- is a chemical compound with the molecular formula C10H12Cl2F2Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of two fluorine atoms, two chlorine atoms, and a tert-butyl group attached to the silicon atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- typically involves the reaction of 3,4-dichlorophenylsilane with tert-butyl fluoride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the substitution of hydrogen atoms with fluorine atoms. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or chromatography to remove any impurities and obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with fewer substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents, under inert atmosphere conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes with fewer substituents.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- involves its ability to form stable bonds with other atoms and molecules. The silicon atom in the compound can form strong covalent bonds with carbon, oxygen, and other elements, making it a versatile building block in chemical synthesis. The presence of fluorine and chlorine atoms enhances the compound’s reactivity and allows for selective modifications of target molecules.
相似化合物的比较
Similar Compounds
Silane, chloro(1,1-dimethylethyl)diphenyl-: Similar in structure but lacks the fluorine atoms.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Contains similar substituents but has a different core structure.
Uniqueness
Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical properties. The combination of these halogens with the silicon atom allows for a wide range of chemical reactions and applications that are not possible with other similar compounds.
属性
CAS 编号 |
647842-26-0 |
|---|---|
分子式 |
C10H12Cl2F2Si |
分子量 |
269.19 g/mol |
IUPAC 名称 |
tert-butyl-(3,4-dichlorophenyl)-difluorosilane |
InChI |
InChI=1S/C10H12Cl2F2Si/c1-10(2,3)15(13,14)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 |
InChI 键 |
XBHLSJSHZCRKFV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C1=CC(=C(C=C1)Cl)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


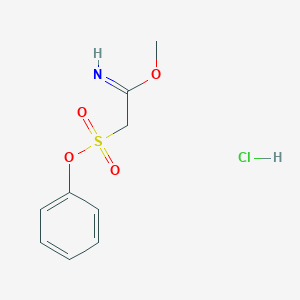
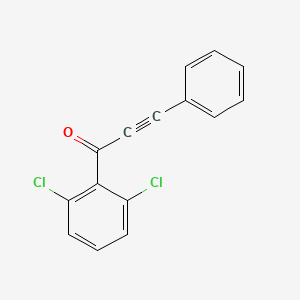
![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)


![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)
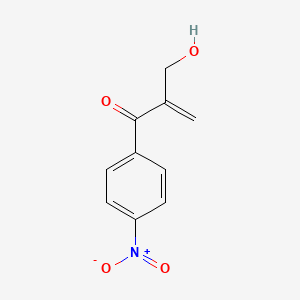
![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)
